
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is an antipsychotic drug used for the treatment of Schizophrenia, and other mood disorders . It is also an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and has been studied in various contexts. For example, the crystal structure of a similar compound in complex with the PYL2 ABA receptor and the HAB1 PP2C has been solved .科学的研究の応用
Antitumor Activity
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their antitumor activity. Compounds like 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide showed significant in vitro antitumor activity, outperforming reference drugs like Doxorubicin in some cases (Alqasoumi et al., 2010).
Structural Analysis
Structural analysis of compounds like N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide showed notable intramolecular and intermolecular hydrogen bonding interactions. Such findings contribute to understanding the molecular conformation crucial for their biological activities (Gelbrich et al., 2011).
Synthesis and Chemical Behavior
The synthesis of N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives has been reported, providing insights into the chemical behavior and stereochemistry of these compounds. Such studies are fundamental for developing novel compounds with potential biological applications (Croce et al., 2006).
Antimicrobial Agents
Quinoline derivatives clubbed with sulfonamide moiety have been synthesized as potential antimicrobial agents. These compounds have shown promising activity against Gram-positive bacteria, contributing to the development of new antimicrobial drugs (2019).
Catalytic Applications
Studies on half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings, including N-(Quinoline-8-yl-aryl)benzenesulfonamides, have shown their efficiency as catalysts in transfer hydrogenation processes. This highlights the potential of these compounds in catalysis (Dayan et al., 2013).
Antiproliferative Agents
N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been synthesized and evaluated as antiproliferative agents. Some of these compounds exhibited significant antiproliferative activity against various cancer cell lines, indicating their potential as anticancer drugs (Motavallizadeh et al., 2014).
Radiomodulatory Effects
New quinazolinone derivatives bearing benzenesulfonamide moiety have shown potential as radiomodulatory agents. Their ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells suggests their use in reducing radiation-induced damage (Soliman et al., 2020).
Anti-HIV Activity
Styrylquinoline derivatives, including N-(5-Chloro-8-Hydroxy-2-Styrylquinolin-7-yl)Benzenesulfonamide Derivatives, have been evaluated for their potential as HIV-1 integrase inhibitors, demonstrating the compound's potential in anti-HIV treatments (Jiao et al., 2010).
Beta3 Adrenergic Receptor Agonists
Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been explored as human beta3 adrenergic receptor agonists, with some compounds showing significant selectivity and potency. This indicates their potential use in treating metabolic disorders (Parmee et al., 2000).
Antiparasitic Drug Leads
1-Benzenesulfonyl-1,2,3,4-tetrahydroquinolines have been synthesized and evaluated for their antiprotozoal activities, identifying them as potential lead scaffolds for developing new antiparasitic drugs (Pagliero et al., 2010).
作用機序
Target of Action
It is an impurity of cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . PDE3A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits signals within cells .
Mode of Action
As a PDE3A inhibitor, N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide likely increases the concentration of cAMP within cells by preventing its breakdown . This can lead to a variety of effects depending on the specific cell type and the signaling pathways that are activated by cAMP .
Biochemical Pathways
These include pathways related to cell division, immune response, and the regulation of metabolic processes .
Result of Action
As a pde3a inhibitor, it may have antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties .
特性
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-15-9-6-11-10-12(7-8-14(11)16-15)17-21(19,20)13-4-2-1-3-5-13/h1-5,7-8,10,17H,6,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQFJUXZUHUIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

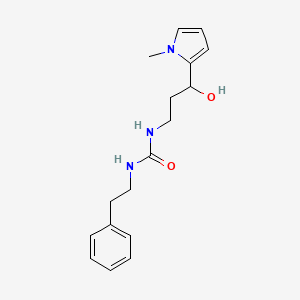
![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one](/img/structure/B2470540.png)
![methyl 4-({[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2470541.png)
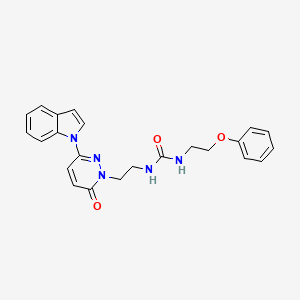
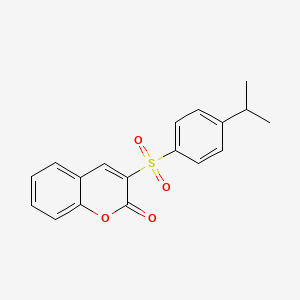
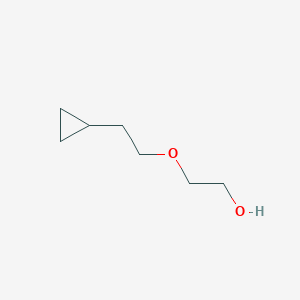
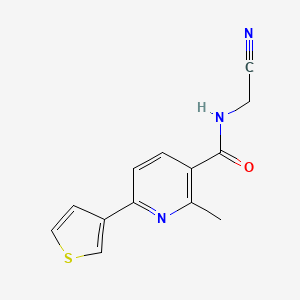
![[3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone](/img/structure/B2470550.png)
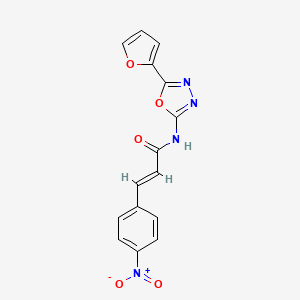
![N-[(1-But-3-enyltriazol-4-yl)methyl]but-2-ynamide](/img/structure/B2470552.png)
![N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470553.png)
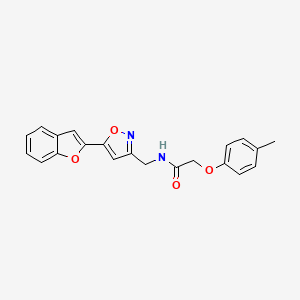
![3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2470561.png)
